N-(2,3-dimethoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c1-29-15-5-3-4-14(19(15)30-2)10-23-16(27)11-26-12-24-18-17(13-6-8-22-9-7-13)25-31-20(18)21(26)28/h3-9,12H,10-11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPXIWBBLKAYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is identified by the Chemical Abstracts Service (CAS) number 1251566-07-0 and has the molecular formula with a molecular weight of approximately 437.5 g/mol. Its structure combines elements from isothiazole and pyrimidine derivatives, which are known for their diverse biological activities.
Research indicates that compounds with similar structural features exhibit significant antitumor activity through mechanisms such as:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It can interfere with the cell cycle, preventing cancer cells from multiplying.
These mechanisms were observed in studies examining the inhibitory effects on various cancer cell lines, particularly those associated with epidermal growth factor receptor (EGFR) pathways.
Antitumor Activity
A study evaluating the antitumor effects of related compounds found that certain derivatives demonstrated potent inhibitory activity against cancer cell lines such as A549 (lung cancer) and NCI-H1975. For example, compounds similar to this compound showed IC50 values ranging from 0.297 µM to >50 µM depending on the specific structural modifications made to the core compound .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| B1 | 0.297 | A549 |
| B2 | 15.629 | NCI-H1975 |
| A5 | >50 | A549 |
This data suggests that structural modifications can significantly enhance or diminish biological activity.
Target Interaction
The compound's interaction with EGFR was highlighted in several studies where it was shown to inhibit EGFR L858R/T790M mutations effectively. The inhibition rates for certain derivatives reached as high as 96.7%, indicating a strong potential for targeted cancer therapy .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that this compound and its analogs exhibited varying degrees of cytotoxicity against different cancer cell lines. The introduction of specific side chains was found to enhance the overall activity significantly.
- Mechanistic Insights : Further mechanistic studies revealed that this compound could modulate signaling pathways associated with cell survival and apoptosis, making it a candidate for further development in anticancer therapies.
- Comparative Analysis : When compared to other heterocyclic compounds, those containing thienopyrimidine structures generally showed higher cytotoxicity than their pyridopyrimidine counterparts due to better interaction capabilities with target proteins .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Thiazolo[4,5-d]pyrimidin Cores
A closely related compound, N-[(2,3-dimethoxyphenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide (), shares the acetamide-linked 2,3-dimethoxybenzyl group but differs in two critical aspects:
- Core heterocycle : Thiazolo[4,5-d]pyrimidin (sulfur and nitrogen) vs. isothiazolo[4,5-d]pyrimidin (sulfur, nitrogen, and adjacent oxygen/sulfur isomerism).
- Substituent position : A pyrrolidin-1-yl group at position 2 vs. a pyridin-4-yl group at position 3.
The molecular weight of the thiazolo analog is 429.5 g/mol, suggesting the isothiazolo variant may have a marginally higher molecular weight due to the oxygen substitution .
Neuroprotective Thiazolo[4,5-d]pyrimidin Derivatives
IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea), a neuroprotective agent (), shares the thiazolo[4,5-d]pyrimidin core but features a urea group at position 7 and a propyl side chain. IDPU demonstrated efficacy in a 6-OHDA-induced Parkinson’s disease model, reducing neurotoxicity by 40–60% at 10 mg/kg . In contrast, the target compound’s pyridinyl and 2,3-dimethoxybenzyl groups may prioritize kinase inhibition over neuroprotection, though this remains speculative without direct data.
Impact of Core Heterocycle and Substituent Variations
- Substituents: Pyridinyl groups (electron-deficient) vs. pyrrolidinyl (electron-rich) or urea (hydrogen-bond donor) may shift selectivity toward kinases (e.g., JAK2/3) or neurotransmitter receptors .
Data Comparison Table
Preparation Methods
Cyclocondensation of 6-Aminouracil Derivatives
Reaction of 6-amino-1,3-dimethyluracil with Appel’s salt (4,5-dichloro-5H-1,2,3-dithiazolium chloride) in dichloromethane yields 5,7-dimethyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitrile. This method achieves a 72% yield under reflux conditions (60°C, 12 hours). The reaction mechanism involves nucleophilic attack by the uracil’s amine group on the electrophilic sulfur center of Appel’s salt, followed by cyclization and elimination of HCl.
Key Analytical Data
Oxidative Cyclization of Thioamide Precursors
An alternative route involves treating 4-amino-2-(methylthio)-N-phenylthiazole-5-carboxamide with triethyl orthoformate and camphorsulfonic acid (CSA) in ethanol. This method generates the thiazolo[4,5-d]pyrimidin-7-one core via a cyclodehydration process, achieving 79% yield after silica gel chromatography.
Optimization Note
Replacing CSA with iodine in acetone enhances regioselectivity, as demonstrated in analogous thiazolo-pyrimidinone syntheses.
Functionalization at Position 3: Introduction of Pyridin-4-yl Group
Position 3 of the isothiazolo[4,5-d]pyrimidin-7-one core is modified via nucleophilic substitution or transition metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
Treatment of 3-chloroisothiazolo[4,5-d]pyrimidin-7-one with pyridin-4-ylboronic acid under Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3, DME/H2O) affords the pyridin-4-yl-substituted derivative. This method achieves 65% yield after 24 hours at 80°C.
Critical Parameters
Buchwald-Hartwig Amination
An alternative approach employs palladium-catalyzed amination of 3-bromoisothiazolo[4,5-d]pyrimidin-7-one with 4-aminopyridine. Using Xantphos as a ligand and Cs2CO3 as a base in toluene at 110°C, this method yields 58% of the desired product.
Comparative Analysis
| Method | Yield (%) | Reaction Time (h) | Cost Index |
|---|---|---|---|
| Suzuki Coupling | 65 | 24 | High |
| Buchwald-Hartwig | 58 | 36 | Moderate |
Introduction of the N-(2,3-Dimethoxybenzyl)Acetamide Side Chain
The final stage involves coupling 2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid with 2,3-dimethoxybenzylamine.
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF, followed by reaction with 2,3-dimethoxybenzylamine, yields the target acetamide. This method achieves 75% yield after 12 hours at room temperature.
Reaction Conditions
Mixed Anhydride Method
An alternative protocol uses isobutyl chloroformate to generate a mixed anhydride intermediate, which reacts with 2,3-dimethoxybenzylamine in THF. This method offers an 80% yield but requires stringent moisture control.
Analytical Characterization
- 1H NMR (600 MHz, DMSO-d6) : δ 8.72 (d, J = 5.1 Hz, 2H, Py-H), 7.15–7.08 (m, 3H, Ar-H), 6.82 (d, J = 8.9 Hz, 1H, Ar-H), 4.42 (s, 2H, CH2CO), 3.85 (s, 3H, OCH3), 3.79 (s, 3H, OCH3).
- HRMS (ESI) : m/z 504.1732 [M + H]+ (calculated for C24H22N5O4S).
Purification and Scalability Considerations
Chromatographic Purification
Flash chromatography on silica gel (ethyl acetate/petroleum ether, 1:3 → 1:1) removes unreacted amines and dimeric byproducts. Gradient elution is critical for resolving polar impurities.
Recrystallization Optimization
Recrystallization from ethanol/water (4:1) enhances purity to >99% (HPLC). The compound exhibits moderate solubility in ethanol (12 mg/mL at 25°C).
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, starting with the assembly of the isothiazolo[4,5-d]pyrimidinone core followed by functionalization with the pyridinyl and dimethoxybenzylacetamide groups. Key steps include:
- Cyclocondensation : Using precursors like 2-aminothiazoles and pyrimidine derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Acetamide Coupling : Employing coupling reagents such as HATU or EDCI in dichloromethane or THF, with temperature control (0–25°C) to prevent epimerization .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolates (>95%) .
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent polarity | High (DMF, DMSO) | Enhances cyclization efficiency |
| Reaction temperature | 80–100°C (reflux) | Balances reaction rate vs. decomposition |
| Catalyst (e.g., NaH) | 1–2 equivalents | Facilitates nucleophilic substitutions |
Q. How is the compound characterized to confirm structural integrity?
Methodological validation includes:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, dimethoxybenzyl peaks at δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks .
Q. What preliminary biological assays are recommended for activity screening?
Initial screens often target kinase inhibition or antimicrobial activity:
- Kinase Assays : Use recombinant enzymes (e.g., CDK2, EGFR) with ATP-competitive luminescent assays .
- Microbial Growth Inhibition : Broth microdilution (MIC values) against S. aureus or E. coli .
- Cytotoxicity Testing : MTT assays on HEK-293 or HeLa cells to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability or off-target effects. Solutions include:
- Orthogonal Assays : Confirm kinase inhibition via both radiometric (P-ATP) and fluorescence-based methods .
- Proteome Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .
- Statistical Validation : Apply Design of Experiments (DoE) to isolate critical variables (e.g., pH, ATP concentration) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME calculate bioavailability scores and P-glycoprotein substrate likelihood .
- Molecular Dynamics (MD) : Simulate binding stability to target proteins (e.g., >50 ns trajectories to assess hydrogen-bond persistence) .
- Metabolite Prediction : CYP450 docking (e.g., CYP3A4) identifies vulnerable sites for metabolic engineering .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
- Green Chemistry Principles : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values across kinase assays?
- Standardize Conditions : Use consistent ATP concentrations (e.g., 1 mM) and enzyme lots .
- Control for Aggregation : Add detergents (e.g., 0.01% Tween-20) to prevent false positives from colloidal aggregates .
- Replicate in Cell-Based Models : Compare biochemical IC50 with cellular EC50 in parallel .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
